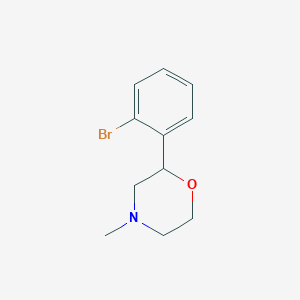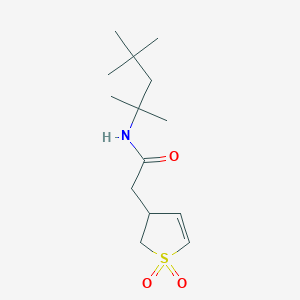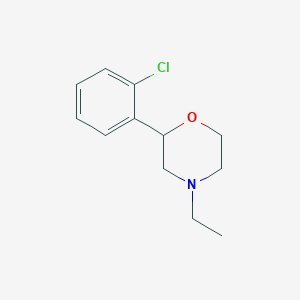
2-(2-Bromophenyl)-4-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as BPh-MM or 2-Bromo-4-methylmorpholine. This compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-4-methylmorpholine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammation process. BPh-MM has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromophenyl)-4-methylmorpholine have been extensively studied. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. BPh-MM has also been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-Bromophenyl)-4-methylmorpholine in lab experiments is its unique chemical properties, which make it an ideal candidate for various applications. It is also readily available and can be synthesized in high yield and purity. However, one of the limitations of using BPh-MM is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-Bromophenyl)-4-methylmorpholine. One of the potential applications of BPh-MM is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It can also be used as a building block in the synthesis of new bioactive compounds. Further studies are needed to fully understand the mechanism of action of BPh-MM and its potential applications in various fields.
Conclusion
In conclusion, 2-(2-Bromophenyl)-4-methylmorpholine is a chemical compound that has been extensively used in scientific research due to its unique chemical properties and potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. BPh-MM has also been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. Further studies are needed to fully understand the mechanism of action of BPh-MM and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(2-Bromophenyl)-4-methylmorpholine can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromophenylamine with 4-methylmorpholine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-4-methylmorpholine has been extensively used in scientific research due to its unique chemical properties. It has been found to have potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BPh-MM has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a building block in the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-4-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKTJHIQGLLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4-methylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)

![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)


![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)